molecular formula C12H24O4Si B3114804 C12H24O4Si CAS No. 204909-70-6

C12H24O4Si

Cat. No.: B3114804
CAS No.: 204909-70-6
M. Wt: 260.4 g/mol
InChI Key: AKDSNJPFRALERM-LMLFDSFASA-N
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Description

The compound with the molecular formula C12H24O4Si Di-tert-butoxy(vinyl)silyl acetate It is an organosilicon compound that features a silicon atom bonded to a vinyl group and two tert-butoxy groups, with an acetate group attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butoxy(vinyl)silyl acetate can be synthesized through the reaction of vinyltrichlorosilane with tert-butyl alcohol in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst/Base: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of di-tert-butoxy(vinyl)silyl acetate involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Di-tert-butoxy(vinyl)silyl acetate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Epoxides and diols: from oxidation.

    Silane derivatives: from reduction.

    Functionalized silanes: from substitution reactions.

Scientific Research Applications

Di-tert-butoxy(vinyl)silyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in modifying biomolecules and surfaces for biological assays.

    Medicine: Explored for its role in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which di-tert-butoxy(vinyl)silyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the tert-butoxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The acetate group can undergo hydrolysis, releasing acetic acid and forming silanols, which can further react with other compounds.

Comparison with Similar Compounds

    Vinyltrimethoxysilane (C5H12O3Si): Similar in structure but with methoxy groups instead of tert-butoxy groups.

    Vinyltriethoxysilane (C8H18O3Si): Contains ethoxy groups instead of tert-butoxy groups.

    Vinyltriacetoxysilane (C8H12O6Si): Features acetoxy groups instead of tert-butoxy groups.

Uniqueness: Di-tert-butoxy(vinyl)silyl acetate is unique due to the presence of tert-butoxy groups, which provide greater steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are essential.

Properties

IUPAC Name

(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-9-7-15-10-8(13)6-14-11(9)10/h8-11,13H,6-7H2,1-5H3/t8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSNJPFRALERM-LMLFDSFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COC2C1OCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204909-70-6
Record name D-Glucitol,1,4:3,6-dianhydro-2-O-[(1,1-dimethylethyl)dimethylsilyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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